molecular formula C11H12O2 B8720395 4-Cyclobutyloxybenzaldehyde

4-Cyclobutyloxybenzaldehyde

Cat. No.: B8720395
M. Wt: 176.21 g/mol
InChI Key: PEBWIVDNHPESAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclobutyloxybenzaldehyde is a substituted benzaldehyde derivative characterized by a cyclobutyloxy group (-O-cyclobutyl) attached to the para position of the benzaldehyde core. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive aldehyde group and the steric/electronic effects imparted by the cyclobutyl moiety .

The synthesis typically involves nucleophilic substitution between 4-hydroxybenzaldehyde and a cyclobutyl-containing reagent (e.g., cyclobutyl bromide or tosylate) under basic conditions . Its applications span the development of anticancer agents, antimicrobial compounds, and other bioactive molecules, leveraging the aldehyde group for further functionalization .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

4-cyclobutyloxybenzaldehyde

InChI

InChI=1S/C11H12O2/c12-8-9-4-6-11(7-5-9)13-10-2-1-3-10/h4-8,10H,1-3H2

InChI Key

PEBWIVDNHPESAA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutyloxybenzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for larger quantities. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutyloxybenzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.

Major Products:

    Oxidation: 4-Cyclobutoxybenzoic acid.

    Reduction: 4-Cyclobutoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Cyclobutyloxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Research is ongoing to explore its potential as a bioactive compound. Its derivatives may exhibit interesting biological activities.

    Medicine: Although not widely used in medicine, its derivatives are being studied for potential therapeutic applications.

    Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Cyclobutyloxybenzaldehyde is primarily related to its functional groups. The aldehyde group can participate in various chemical reactions, while the cyclobutoxy group can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-cyclobutyloxybenzaldehyde with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties
This compound C₁₁H₁₂O₂ 176.21 Cyclobutyloxy (para) Moderate steric hindrance, lipophilic
4-(Cyclopropylmethoxy)benzaldehyde C₁₁H₁₂O₂ 176.21 Cyclopropylmethoxy (para) Higher reactivity due to strained ring
4-(Cyclopentyloxy)benzaldehyde C₁₂H₁₄O₂ 190.24 Cyclopentyloxy (para) Increased lipophilicity, slower kinetics
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 Hydroxyl (para) High polarity, acidic proton (pKa ~7.5)
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 Bromomethyl (para) Electrophilic, toxicological risks
4-(Cyclobutylmethoxy)-3-fluorobenzaldehyde C₁₂H₁₃FO₂ 208.23 Cyclobutylmethoxy (para), F (meta) Enhanced electronic effects

Key Observations :

  • Ring Size Effects : The cyclobutyl group offers intermediate steric hindrance compared to smaller (cyclopropyl) or larger (cyclopentyl) rings, balancing reactivity and stability .
  • Functional Group Impact : The bromomethyl group in 4-(Bromomethyl)benzaldehyde introduces significant electrophilicity and toxicity concerns, limiting its use in vivo .

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